1,5-Dioxa-8-azaspiro[5.5]undecane hydrochloride is a chemical compound with significant interest in scientific research, particularly in medicinal chemistry. It is categorized as a spirocyclic compound, characterized by its unique bicyclic structure that incorporates both nitrogen and oxygen heteroatoms. The compound is known for its potential applications in the development of antiviral agents, particularly as inhibitors of the M2 protein in influenza viruses.
The compound's chemical identification includes the International Union of Pure and Applied Chemistry name "1,5-dioxa-9-azaspiro[5.5]undecane" and has a CAS number 1658-27-1. It belongs to the class of heterocyclic compounds, specifically those containing dioxane and azaspiro structures. The molecular formula for this compound is , with a molecular weight of approximately 184.19 g/mol .
The synthesis of 1,5-dioxa-8-azaspiro[5.5]undecane hydrochloride typically involves multi-step organic reactions. A common method includes the reduction of 3,3-pentamethylene glutarimide using lithium aluminum hydride in tetrahydrofuran, followed by treatment with hydrochloric acid to yield the hydrochloride salt . This synthetic pathway highlights the importance of controlling reaction conditions to optimize yield and purity.
The molecular structure of 1,5-dioxa-8-azaspiro[5.5]undecane hydrochloride features a spirocyclic arrangement that includes two oxygen atoms in a dioxane configuration and a nitrogen atom integrated into the spiro structure. The InChI key for this compound is ZQGLEEFGEZLSAJ-UHFFFAOYSA-N, which provides a unique identifier for its molecular structure.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂O₄ |
| Molecular Weight | 184.19 g/mol |
| Density | 1.25 g/cm³ |
| Boiling Point | 443 °C |
| Flash Point | 241.6 °C |
1,5-Dioxa-8-azaspiro[5.5]undecane hydrochloride participates in various chemical reactions typical of heterocycles, including nucleophilic substitutions and reductions. Its structure allows it to interact effectively with biological targets, particularly proteins involved in viral replication.
The mechanism of action for 1,5-dioxa-8-azaspiro[5.5]undecane hydrochloride primarily revolves around its role as an inhibitor of the M2 protein in influenza viruses. Studies have shown that it binds to the transmembrane domain of this protein, disrupting its function and thereby inhibiting viral replication.
1,5-Dioxa-8-azaspiro[5.5]undecane hydrochloride is typically encountered as a liquid at room temperature with a high boiling point indicative of strong intermolecular forces.
The compound's chemical stability is influenced by its spirocyclic structure, which provides resilience against hydrolysis and oxidation under standard laboratory conditions.
The primary application of 1,5-dioxa-8-azaspiro[5.5]undecane hydrochloride lies in pharmaceutical research as a potential antiviral agent targeting influenza viruses. Its ability to inhibit viral M2 protein makes it a candidate for further development into therapeutic agents aimed at treating or preventing influenza infections.
Additionally, ongoing research explores its utility in studying structure–activity relationships within similar compounds to optimize efficacy against various viral strains.
The synthesis of 1,5-dioxa-8-azaspiro[5.5]undecane hydrochloride relies on carefully orchestrated multi-step sequences, commencing from readily accessible cyclic ketone or epoxide precursors. A prevalent route involves the Corey–Chaykovsky reaction of aldehydes or ketones to generate epoxide intermediates, which undergo nucleophilic ring opening with ethylene glycol monosodium salts. This is followed by acid-catalyzed cyclization to form the 1,5-dioxa spirocyclic core. Alternative pathways leverage cyclic amino ketones (e.g., 4-piperidone derivatives) protected as ethylene ketals, which are subsequently reduced and functionalized. For instance, 1,4-dioxa-8-azaspiro[4.5]decane (piperidone ethylene ketal) serves as a versatile precursor for ring expansion or functional group manipulation to access the [5.5] undecane framework [7]. A third approach employs Prins cyclization, where sulfuric acid promotes the coupling of cyclic ketones with homoallylic alcohols to form oxa-aza spirocycles in a single step, though post-functionalization is often required .
Table 1: Key Synthetic Routes to the Spirocyclic Core
| Route | Starting Materials | Key Steps | Yield Range | Limitations |
|---|---|---|---|---|
| Epoxide/Glycol Pathway | Aldehydes/Ketones, Ethylene Glycol | Epoxidation → Glycol Opening → Cyclization | 45-68% (3 steps) | Sensitivity to epoxide stereochemistry |
| Piperidone Ketal Route | 4-Piperidone Ethylene Ketal | Ketalization → Reduction/Alkylation | 50-75% | Requires redox manipulations |
| Prins Cyclization | Cyclic Ketone, Homoallylic Alcohol | Acid-Catalyzed Cyclization | 60-85% | Limited stereocontrol; side products |
Cyclization efficiency is critically dependent on reaction conditions and catalyst selection. For the epoxide-derived pathway, the ring-opening step utilizes ethylene glycol monosodium salt in polar aprotic solvents (e.g., DMF) at 80–100°C to ensure complete conversion. Subsequent spirocyclization is accelerated by Brønsted or Lewis acids (e.g., p-toluenesulfonic acid, boron trifluoride etherate) in toluene under Dean–Stark conditions for azeotropic water removal . Studies confirm that temperature control (>110°C) and high dilution minimize oligomerization. For bromocyclization routes (adapted from spirocyclic pyrrolidine synthesis), electrophilic bromine in dichloromethane facilitates intramolecular etherification, though this requires strict stoichiometry to avoid dihalogenation by-products [4]. Recent optimizations demonstrate microwave-assisted cyclization reduces reaction times from hours to minutes while improving yields by 15–20% .
Table 2: Optimized Cyclization Conditions
| Method | Catalyst/Solvent | Temperature | Time | Yield | Key Advantage |
|---|---|---|---|---|---|
| Acid-Catalyzed | p-TsOH·H₂O/Toluene | 110°C | 4–6 h | 70–85% | Scalable; minimal side products |
| Bromocyclization | Br₂/CH₂Cl₂ | 0°C → 25°C | 30 min | 60–75% | Rapid kinetics |
| Microwave-Assisted | BF₃·OEt₂/CH₃CN | 150°C | 15–20 min | 80–90% | Energy-efficient; high purity |
Selective reduction is indispensable for converting ketone or imine intermediates to the requisite amine precursors. Sodium cyanoborohydride (NaBH₃CN) in methanol efficiently reduces imine bonds (e.g., from cyclic ketones and benzylamine) at pH 5–6 to furnish secondary amines without affecting ketal groups [4]. For substrates containing reducible halogens or alkenes, zinc borohydride (Zn(BH₄)₂) offers enhanced chemoselectivity. High-yielding reductive aminations (>90%) are achievable with these reagents. In contrast, lithium aluminum hydride (LiAlH₄) is reserved for non-chelating substrates due to its strong reducing power, which can cleave sensitive C–O bonds in dioxane rings if temperatures exceed 0°C. Catalytic hydrogenation (Pd/C, H₂) is preferred for N-debenzylation post-cyclization but requires inert atmospheres to prevent over-reduction [4] .
The final hydrochloride salt is formed to enhance crystallinity, stability, and water solubility. Free base dissolution in dry ethereal solvents (diethyl ether, THF) or chlorinated solvents (dichloromethane) precedes controlled addition of hydrogen chloride (HCl). Anhydrous HCl gas in 2-propanol or diethyl ether generates high-purity salts without hydrate formation. Alternatively, concentrated aqueous HCl may be used if solvent exchange (e.g., evaporation under vacuum) prevents co-precipitation of water. Critical parameters include:
Table 3: Hydrochloride Salt Crystallization Conditions
| Solvent System | Acid Source | Temperature | Purity | Crystal Form |
|---|---|---|---|---|
| Diethyl Ether | HCl (g) | 0°C | >99% | Fine needles |
| THF/Acetone (1:5) | Conc. Aq. HCl (37%) | 5°C | 98% | Prismatic |
| Dichloromethane/MTBE | HCl in 2-Propanol | −10°C | >99.5% | Microcrystalline |
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: